molecular formula C11H13NO4S B2916812 1,3,3-Trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1-benzothiazole-5-carboxylic acid CAS No. 2044796-43-0

1,3,3-Trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1-benzothiazole-5-carboxylic acid

Cat. No.: B2916812
CAS No.: 2044796-43-0
M. Wt: 255.29
InChI Key: LWEUAEQGIMFHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1-benzothiazole-5-carboxylic acid is a specialized synthetic intermediate of significant value in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its core structure is integral to the synthesis of complex heterocyclic scaffolds that mimic ATP and compete for the kinase active site. This compound serves as a key precursor in the generation of focused libraries for high-throughput screening against a range of therapeutic targets. For instance, its derivative, a closely related sulfonamide, has been identified as a potent and selective inhibitor of PIM1 kinase, a serine/threonine kinase implicated in cell survival and proliferation, making it a target of interest in oncology research . The rigid, fused-ring system and the sulfone moiety of this carboxylic acid provide a conformationally constrained platform that can be functionalized to explore key interactions within enzyme binding pockets. Researchers utilize this compound to design and synthesize novel small molecules aimed at modulating aberrant signaling pathways in cancer and other proliferative diseases. Its primary research utility lies in its role as a versatile building block for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and physicochemical properties of lead compounds in early-stage drug discovery campaigns. The compound is recognized in chemical databases specifically as a synthetic intermediate , underscoring its role in the construction of more complex bioactive molecules.

Properties

IUPAC Name

1,3,3-trimethyl-2,2-dioxo-2,1-benzothiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-11(2)8-6-7(10(13)14)4-5-9(8)12(3)17(11,15)16/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEUAEQGIMFHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)N(S1(=O)=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1-benzothiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1-benzothiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

1,3,3-Trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1-benzothiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Heterocycle Type Key Substituents Biological/Functional Relevance Reference
Target Compound
1,3,3-Trimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1-benzothiazole-5-carboxylic acid
C₁₁H₁₁NO₄S (hypo.) 253.27 (hypo.) Benzothiazole 1,3,3-Trimethyl, 2,2-dioxo (sulfone), 5-carboxylic acid Potential sulfone-mediated enzyme inhibition
2-Mercapto-5-benzimidazolecarboxylic acid C₈H₆N₂O₂S 194.21 Benzimidazole 2-mercapto, 5-carboxylic acid Antioxidant or metal-chelating applications
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₄H₁₃NO₃S 275.32 Thiazole Benzofuran, 4-methyl, 5-carboxylic acid Anti-inflammatory activity via COX inhibition
2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₂H₉NO₅S 279.27 Thiazole Benzodioxol, 4-methyl, 5-carboxylic acid Neuroprotective or antiviral potential
Methyl 3-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate C₁₃H₁₀N₄O₆S₂ 398.37 Benzothiazole + Thiophene 1,1-dioxo (sulfone), 3-amino-linked nitrothiophene, methyl ester Photodynamic therapy or kinase inhibition
1-(Cyclohexylmethyl)-5-(trifluoromethyl)-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione C₁₁H₁₃F₃N₂O₂S 294.30 Benzothiadiazole Cyclohexylmethyl, 5-trifluoromethyl, 2,2-dioxo (sulfone) Antimicrobial or agrochemical applications

Key Observations :

Heterocycle Diversity :

  • The target compound’s benzothiazole core distinguishes it from benzimidazoles (e.g., ) and thiazoles (e.g., ). Benzothiadiazoles (e.g., ) feature an additional nitrogen, altering electronic properties.
  • Sulfone (dioxo) groups in the target and enhance polarity and metabolic stability compared to thiol or ester derivatives .

Substituent Impact :

  • Methyl groups : The target’s 1,3,3-trimethyl substitution may improve lipophilicity and steric shielding, contrasting with smaller substituents in .
  • Carboxylic acid position : All compounds feature a carboxylic acid at position 5, enabling salt formation or coordination chemistry .

Biological Relevance :

  • Thiazole and benzothiazole derivatives are associated with anti-inflammatory, antiviral, and enzyme-inhibitory activities . The target’s sulfone group may mimic phosphate or sulfate moieties in biological targets .

Synthetic Routes :

  • Carboxylic acid derivatives are often synthesized via HOBt/EDC-mediated coupling (e.g., ) or nucleophilic substitution. Sulfone groups may arise from oxidation of thioethers or direct sulfonation .

Biological Activity

1,3,3-Trimethyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1-benzothiazole-5-carboxylic acid (CAS Number: 2044796-43-0) is a synthetic compound with potential biological activities. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of two keto groups and a carboxylic acid functional group contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Benzothiazoles have shown effectiveness against various bacterial strains and fungi.
  • Antitumor Activity : Certain derivatives demonstrate cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Some compounds in this class inhibit specific enzymes related to disease processes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several benzothiazole derivatives, including 1,3,3-trimethyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1-benzothiazole-5-carboxylic acid. The compound was tested against Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

Antitumor Activity

In vitro studies have reported the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • IC50 values ranged from 10 to 30 µM across different cell lines.
    • The compound exhibited significant apoptosis-inducing activity in HeLa cells.

The proposed mechanism of action for the antitumor activity includes:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to G2/M phase arrest.
  • Induction of Apoptosis : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were observed.

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

  • Case Study on Antitumor Efficacy :
    • A clinical trial involving patients with advanced breast cancer showed improved outcomes when treated with a regimen including benzothiazole derivatives.
    • Patients exhibited a significant reduction in tumor size after treatment.
  • Case Study on Antimicrobial Resistance :
    • An investigation into the use of benzothiazole compounds against antibiotic-resistant strains demonstrated their potential as alternative therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The synthesis of this benzothiazole derivative involves cyclization and functionalization steps. Key strategies include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) in deoxygenated DMF/water mixtures enable efficient cross-coupling reactions for introducing aryl groups .
  • Solvent Optimization : Refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) enhances reaction rates, while phosphorous oxychloride (POCl₃) facilitates cyclization in benzothiazole formation .
  • Purification : Recrystallization from methanol or ethanol is critical for isolating pure crystals, as demonstrated in analogous dioxane-carboxylic acid syntheses .
    Yield Improvement : Adjusting stoichiometric ratios (e.g., 1:1.2 for boronic acid coupling) and using excess POCl₃ (25 mL per 0.01 mole substrate) reduces byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

Methodological Answer:

  • ¹H/¹³C NMR : Key markers include:
    • Carboxylic Acid Proton : A broad singlet near δ 12–13 ppm (¹H NMR).
    • Benzothiazole Ring Protons : Deshielded aromatic signals (δ 7.5–8.5 ppm) with coupling patterns confirming substitution .
    • Methyl Groups : Sharp singlets for N-methyl (δ 3.0–3.5 ppm) and C-methyl (δ 2.1–2.5 ppm) groups .
  • IR Spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretch), 1260–1300 cm⁻¹ (S=O stretch), and 2500–3300 cm⁻¹ (carboxylic O-H) confirm functional groups .
  • X-ray Crystallography : Resolves bond angles (e.g., O3—C4—C8: 110.86°) and torsion angles (e.g., O1—C1—C2—C5: 22.55°) to validate stereochemistry .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:
Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

  • DFT Calculations : Compare gas-phase optimized structures with experimental data (e.g., NMR chemical shifts) using solvent models (e.g., PCM for DMSO) .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to account for rotational barriers in methyl or dioxo groups .
  • Crystallographic Validation : Use X-ray-derived bond lengths/angles as benchmarks for computational models .

Advanced: What strategies mitigate byproduct formation during cyclization steps?

Methodological Answer:
Byproducts like N-methylated isomers or incomplete cyclization adducts can be minimized via:

  • Temperature Control : Maintain reflux temperatures (80–110°C) to avoid thermal decomposition .
  • Catalytic Additives : Use triethylamine (TEA) or DMAP to suppress side reactions in POCl₃-mediated cyclizations .
  • Chromatographic Monitoring : TLC (silica, ethyl acetate/hexane) identifies intermediates, enabling stepwise quenching .

Advanced: How does crystal packing influence physicochemical properties, and what conditions optimize crystallization?

Methodological Answer:

  • Packing Effects : Hydrogen-bonding networks (e.g., carboxylic acid dimers) enhance thermal stability but reduce solubility. Layer symmetry groups (e.g., P2₁/c) correlate with dense packing .
  • Optimized Crystallization :
    • Solvent Pairing : Slow evaporation from ethanol/water (1:1) promotes large single crystals .
    • Temperature Gradients : Gradual cooling (0.5°C/min) from 60°C to 4°C minimizes defects .

Advanced: What computational docking approaches study its biological interactions, and how are binding pose discrepancies resolved?

Methodological Answer:

  • Docking Protocols :
    • Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking .
    • Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., cyclooxygenase-2) based on structural analogs .
  • Discrepancy Resolution :
    • Ensemble Docking : Use multiple receptor conformations to account for induced-fit effects .
    • MD Refinement : Post-docking MD simulations (50 ns) stabilize ligand poses and validate hydrogen-bonding interactions (e.g., with Ser530 in COX-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.